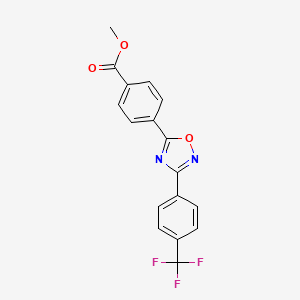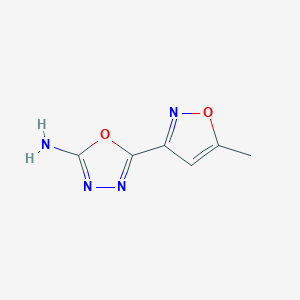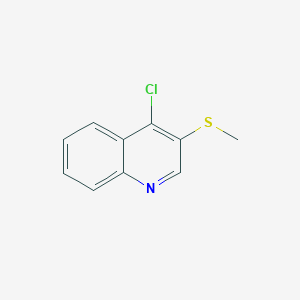
4-Chloro-3-(methylsulfanyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(methylsulfanyl)quinoline is a quinoline derivative. Quinoline is a heterocyclic aromatic organic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It is an essential segment of both natural and synthetic compounds .
Synthesis Analysis
Quinolines can be synthesized from methylanilines using Skraup’s synthesis . This involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution . Other synthesis protocols have been reported in the literature for the construction of this scaffold .Molecular Structure Analysis
The structural and spectroscopic characteristics of the synthesized structurally novel compound 4-chloro-6-methylquinoline-2 (1H)-one (4C6MQ) and its isomer 4-chloro-8-methylquinoline-2 (1H)-one (4C8MQ) have been examined .Chemical Reactions Analysis
Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . Several classical approaches have been developed for the construction of quinoline derivatives, including the Skraup, Doebner, Doebner Miller, Pfitzinger, Gauld Jacobs, Riehm, Combes, Conard-Limpach and Povarov reactions .Physical And Chemical Properties Analysis
Quinoline is a colorless hygroscopic liquid with a strong odor. Aged samples, especially if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .Applications De Recherche Scientifique
Chemical Synthesis and Derivative Formation
Studies have highlighted the reactivity of 3-acetyl-4-(methylsulfanyl)quinolin-2(1H)-one towards various diazanucleophiles under different conditions, leading to the synthesis of a range of quinoline derivatives. These reactions are highly regioselective and yield products like pyrazoloquinoline, oxazoloquinoline, and triazepinoquinoline derivatives. These derivatives are of interest due to their potential biological activities and their use in further chemical synthesis (Abass et al., 2015).
Biological Activity
Sulfur-containing quinoline derivatives have been noted for their significant antitumor, analgesic, antimicrobial activities, and antioxidant properties. These compounds are also studied for their role in anti-stress therapy and as potential fluorophores in studying biological systems. The synthesis of bis-quinoline derivatives through reactions with sulfur nucleophiles has been investigated, highlighting the versatility of quinoline derivatives in therapeutic applications (Aleksanyan & Hambardzumyan, 2014).
Material Science and Photovoltaic Applications
Quinoline derivatives have been explored for their applications in material science, particularly in the fabrication of organic-inorganic photodiode devices. The photovoltaic properties of certain quinoline derivatives have been studied, with a focus on their absorbance characteristics and the electrical properties of heterojunction diodes. These studies suggest the potential use of quinoline derivatives in enhancing the performance of photovoltaic devices (Zeyada et al., 2016).
Coordination Chemistry
Research into the coordination chemistry of quinoline-based ligands with metals has led to the synthesis of novel coordination compounds. These compounds feature discrete polynuclear metal complexes with tailored structures, which are of interest for their potential applications in catalysis and material science (Song et al., 2003).
Enzymatic Enhancers
Quinoline derivatives have been synthesized and evaluated for their ability to enhance the activity of enzymes, particularly α-amylase. This suggests a potential application in the development of enzymatic enhancers to improve the efficiency of industrial processes involving enzymes (Abass, 2007).
Safety And Hazards
Orientations Futures
Quinoline and its derivatives are frequently used in the pharmaceutical industry . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . The chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .
Propriétés
IUPAC Name |
4-chloro-3-methylsulfanylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNS/c1-13-9-6-12-8-5-3-2-4-7(8)10(9)11/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHNWVZKRDIFAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C2=CC=CC=C2N=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574473 |
Source


|
| Record name | 4-Chloro-3-(methylsulfanyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(methylsulfanyl)quinoline | |
CAS RN |
83936-07-6 |
Source


|
| Record name | 4-Chloro-3-(methylsulfanyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

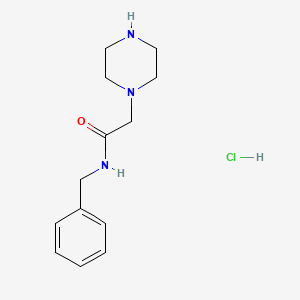
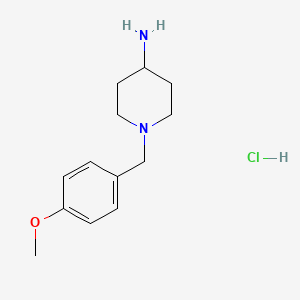
![4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride](/img/structure/B1356218.png)
![4-[(2-Methylphenoxy)methyl]piperidine](/img/structure/B1356219.png)
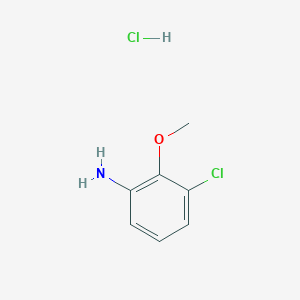
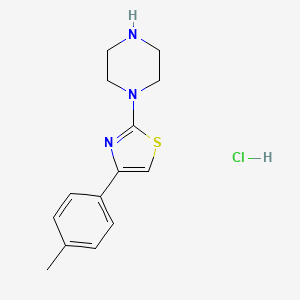
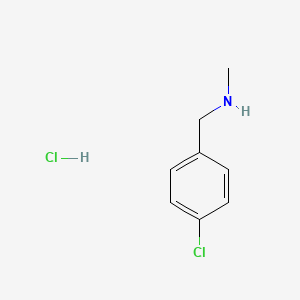
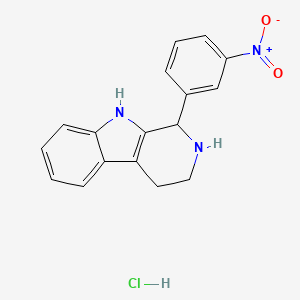
![Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B1356244.png)
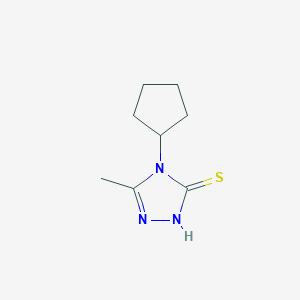
![5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1356249.png)
